1,8-Octanedithiol (ODT) is a molecule with two thiol (-SH) groups at each end, connected by an eight-carbon chain. This structure allows ODT to bind strongly to metal surfaces through the thiol groups, forming self-assembled monolayers (SAMs) . SAMs are ordered, single-molecule-thick films that offer unique properties based on the chosen molecule.
ODT SAMs are particularly attractive for research due to their:
These characteristics make ODT SAMs valuable tools for studying various phenomena at the nanoscale, including:
Organic photovoltaics (OPVs) are devices that convert sunlight into electricity using organic materials. 1,8-Octanedithiol plays a role in OPV research as a:
1,8-Octanedithiol is an organosulfur compound with the molecular formula and a molecular weight of approximately 178.36 g/mol. It is characterized by two thiol (-SH) groups attached to an eight-carbon alkane chain. This compound typically appears as a colorless to light yellow liquid with a sulfurous odor, and it is slightly soluble in water, with a solubility of about 11.4 g/L at 19.8 °C . The compound has a boiling point of 225 °C and a flash point of 132 °C, indicating its relatively stable nature under standard conditions .
Research indicates that 1,8-octanedithiol exhibits biological activity relevant to medicinal chemistry. It has been studied for its role as a model compound for thioredoxins, which are crucial in cellular redox regulation and antioxidant defense mechanisms . Furthermore, its derivatives have been investigated for potential applications in treating diseases such as chronic Chagas disease through peptide synthesis .
Several methods exist for synthesizing 1,8-octanedithiol:
These methods highlight the versatility in synthesizing this compound for various applications in research and industry.
1,8-Octanedithiol finds applications across several fields:
Studies have demonstrated that 1,8-octanedithiol interacts with various chemical species and can influence reaction pathways significantly. For instance, its role as a scavenger during peptide synthesis has been shown to lead to the formation of alkylation by-products when subjected to acidic conditions . Furthermore, its interactions with platinum complexes have been studied to understand its potential implications in cancer therapy .
1,8-Octanedithiol belongs to a broader class of dithiols and organosulfur compounds. Here are some similar compounds along with their unique features:
The uniqueness of 1,8-octanedithiol lies in its specific chain length and the positioning of thiol groups which confer distinct chemical properties and reactivity patterns compared to these similar compounds.
Dithiols, organosulfur compounds featuring two −SH groups, have been studied since the early 20th century for their redox activity and metal-binding properties. The discovery of biologically critical dithiols like dihydrolipoic acid and dimercaprol (BAL) in the 1940s spurred interest in synthetic analogs. 1,8-Octanedithiol, first synthesized in the mid-20th century, gained prominence in the 1990s with advancements in SAMs for nanotechnology. Its octamethylene backbone provides optimal flexibility for surface adsorption while maintaining structural integrity, making it a model system for studying interfacial chemistry.
As a geminal dithiol derivative, 1,8-octanedithiol bridges the gap between small-molecule thiols and polymeric sulfur compounds. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 178.36 g/mol | |
Boiling Point | 269–270°C @ 760 mmHg | |
Melting Point | 0.9°C | |
Solubility | Insoluble in water | |
pKa | 10.19 ± 0.10 |
The molecule’s dual thiol groups enable chelation with transition metals, while its hydrophobic alkyl chain facilitates integration into lipid membranes and polymer matrices. Comparative studies with shorter-chain dithiols (e.g., 1,2-ethanedithiol) reveal enhanced SAM stability on gold and copper surfaces due to increased van der Waals interactions.
Recent work has diversified into three domains:
Ongoing research explores its potential in quantum dot functionalization and corrosion-resistant coatings.
The C−S bond length in 1,8-octanedithiol measures ~180 pm, longer than C−O bonds in analogous alcohols, reducing steric hindrance during surface adsorption. Density functional theory (DFT) simulations indicate:
These features underpin its utility in molecular electronics, where precise orientation dictates charge transport properties.
Irritant